4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
Description
This compound belongs to the 1,2,4-triazole-5-thione family, characterized by a triazole ring fused with a thione group. Its structure features a (2-fluorophenyl) substituent at position 3 and an (E)-[4-(dimethylamino)phenyl]methylideneamino group at position 2. The dimethylamino group enhances electron-donating properties, while the fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects. This combination of substituents influences solubility, reactivity, and biological activity, making it a candidate for pharmaceutical and agrochemical applications .
Properties
CAS No. |
577983-81-4 |
|---|---|
Molecular Formula |
C17H16FN5S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16FN5S/c1-22(2)13-9-7-12(8-10-13)11-19-23-16(20-21-17(23)24)14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,21,24)/b19-11+ |
InChI Key |
QAIQMFKYDSXGJJ-YBFXNURJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
General Framework for Triazole-Thione Synthesis
The synthesis of 1,2,4-triazole-5-thiones typically proceeds via cyclization of thiosemicarbazide intermediates under basic conditions. Key steps include:
-
Formation of thiosemicarbazides : Substituted hydrazides react with alkyl/aryl isothiocyanates to form acylthiosemicarbazides.
-
Cyclization : Base-mediated intramolecular cyclization generates the triazole-thione core.
For the target compound, the 2-fluorophenyl and 4-(dimethylamino)benzylidene substituents necessitate tailored starting materials and reaction conditions.
Stepwise Preparation of the Target Compound
Synthesis of 4-(Dimethylamino)benzaldehyde Thiosemicarbazide
The Schiff base precursor is synthesized by condensing 4-(dimethylamino)benzaldehyde with thiosemicarbazide.
Introduction of the 2-Fluorophenyl Group
The 2-fluorophenyl moiety is incorporated via nucleophilic substitution or coupling reactions.
Cyclization to Form the Triazole-Thione Core
The intermediate undergoes cyclization in a basic medium to yield the final product.
Optimization of Reaction Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 89% yield |
| Base | 4N NaOH | Faster cyclization |
| Temperature | 80–90°C | Prevents degradation |
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
The one-pot method outperforms traditional approaches in efficiency and sustainability.
Challenges and Mitigation Strategies
Byproduct Formation
Low Solubility
-
Issue : Precipitation of intermediates in aqueous NaOH.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microorganisms.
Case Study:
A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth (e.g., Escherichia coli and Staphylococcus aureus) when treated with varying concentrations of the compound. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating potent activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 22 |
| A549 (Lung Cancer) | 18 |
Fungicidal Activity
In agriculture, the compound has been evaluated for its fungicidal properties. It has shown promise as a potential treatment for fungal infections in crops.
Case Study:
Field trials indicated that application of the compound significantly reduced the incidence of Fusarium infections in wheat crops, leading to improved yield and quality .
Synthesis of Novel Polymers
The compound serves as a building block for synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modification and incorporation into polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane Composites | 25 | 300 |
| Conductive Polymers | 15 | 200 |
Mechanism of Action
The mechanism of action of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,2,4-triazole-5-thione derivatives, focusing on substituents, electronic effects, solubility, and biological activities:
Key Findings:
Substituent Effects: Electron-donating groups (e.g., dimethylamino , methoxy ) improve solubility and stability in polar media. Electron-withdrawing groups (e.g., nitro , chlorine ) enhance electrophilicity, favoring reactivity in biological systems. Halogenated phenyl rings (fluorine, chlorine) balance electronic and steric effects, optimizing interactions with hydrophobic enzyme pockets .
Biological Activities: Fluorophenyl derivatives exhibit antimicrobial and antiviral activities due to halogen-mediated target binding . Hydroxyphenyl analogues demonstrate antioxidant properties .
Synthetic Methods: Most derivatives are synthesized via condensation of triazole-thiones with substituted aldehydes under reflux (e.g., acetic acid or ethanol) . Microwave-assisted synthesis improves yields for flurbiprofen-derived analogues .
Biological Activity
The compound 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is a member of the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as pharmacological agents. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate precursors under controlled conditions. The key steps include:
- Formation of the Triazole Ring : The initial step involves the condensation of a thioketone with an appropriate hydrazine derivative to form the triazole core.
- Substitution Reactions : Subsequent reactions introduce the dimethylamino and fluorophenyl groups, enhancing the compound's biological properties.
Antiviral Activity
Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, studies have shown that compounds similar to our target molecule demonstrate efficacy against various viruses by inhibiting viral replication mechanisms. Specifically, triazoles can interfere with viral polymerases and other enzymes critical for viral life cycles .
Antimicrobial Properties
Triazole derivatives are also noted for their antimicrobial activity. In vitro studies have demonstrated that 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione exhibits potent activity against a range of bacterial and fungal strains. This is attributed to their ability to disrupt cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer effects of triazoles suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis. The specific compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .
The biological activity of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in nucleic acid synthesis and metabolism.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to inflammation and immune responses.
- Cell Cycle Interference : By affecting microtubule dynamics, it disrupts normal cell cycle progression, leading to cell death in rapidly dividing cells.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Study on Antiviral Activity : A recent study demonstrated that a similar triazole compound exhibited a selectivity index significantly higher than traditional antiviral drugs like ribavirin when tested against herpes simplex virus in Vero E6 cell cultures .
- Antimicrobial Efficacy : Another study reported that derivatives showed promising results against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential as new antimicrobial agents .
Data Table: Biological Activities
| Activity Type | Compound Name | Efficacy Description |
|---|---|---|
| Antiviral | 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-triazole | Significant reduction in viral load in vitro |
| Antimicrobial | Similar Triazole Derivatives | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-triazole | Induces apoptosis in cancer cell lines |
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| FTIR | C=N stretch: ~1600 cm⁻¹; S-H: ~2500 cm⁻¹ | |
| ¹H NMR | Aromatic H: δ 7.2–8.5; N(CH₃)₂: δ 2.8–3.2 | |
| XRD | Crystallographic R-factor: <0.05 |
Q. Table 2. Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Ethanol/MeOH | Higher polarity improves yield | |
| Temperature | 80–100°C | Accelerates condensation | |
| Catalyst | Acetic acid (0.5–1.0 eq) | Enhances Schiff base formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
